molecular formula C13H12FN5O3 B11599646 N'-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B11599646
M. Wt: 305.26 g/mol
InChI Key: PNEFGUCHAQDJGS-OMCISZLKSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a fluorophenyl group, a nitroimidazole moiety, and a hydrazide linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C13H12FN5O3

Molecular Weight

305.26 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C13H12FN5O3/c1-9-15-7-13(19(21)22)18(9)8-12(20)17-16-6-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,17,20)/b16-6+

InChI Key

PNEFGUCHAQDJGS-OMCISZLKSA-N

Isomeric SMILES

CC1=NC=C(N1CC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-]

solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-[(E)-(4-fluorophenyl)methylidene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can be compared with other similar compounds to highlight its uniqueness:

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